
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide, also known as FPS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it targets the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This compound also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
The inhibition of COX-2 and PKC by this compound results in a reduction in inflammation, cell proliferation, and angiogenesis. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide in lab experiments is its specificity towards COX-2 and PKC, which allows for targeted inhibition of these enzymes. However, the limited availability of this compound and its high cost can be a limiting factor for its use in large-scale experiments.
Orientations Futures
There are several potential future directions for 3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another potential direction is the investigation of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, the use of this compound in preclinical studies for drug development could be explored further.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its ability to inhibit COX-2 and PKC makes it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the pharmacological properties of this compound and its potential use in clinical settings.
Méthodes De Synthèse
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorophenol with 3-chloropropylsulfonamide, followed by the reaction with phenylpropanolamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-(3-phenylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3S/c19-17-9-11-18(12-10-17)23-14-5-15-24(21,22)20-13-4-8-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMROWILEBGHBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((2-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2518304.png)
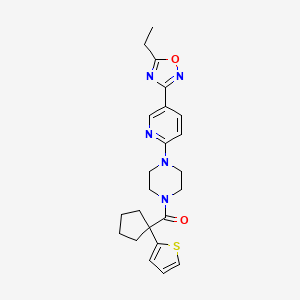
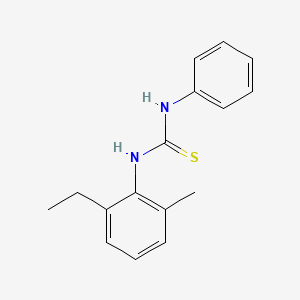
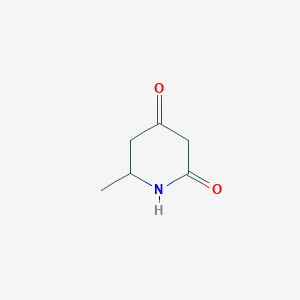
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)
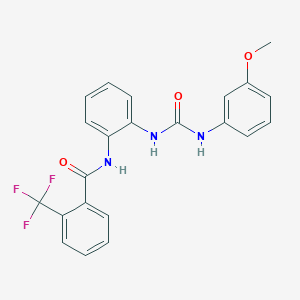
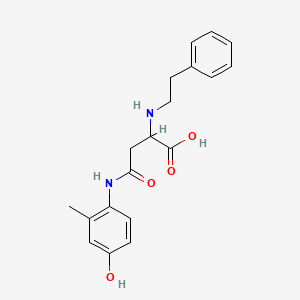
![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
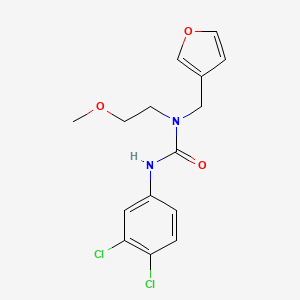
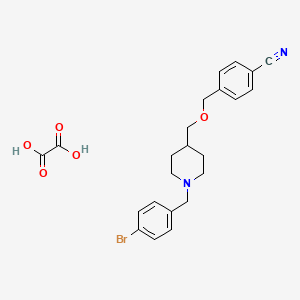
![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
![8-(2-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2518324.png)
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
